molecular formula C30H34O10 B1649372 Lappaol C CAS No. 64855-00-1

Lappaol C

Cat. No.: B1649372
CAS No.: 64855-00-1
M. Wt: 554.6 g/mol
InChI Key: BWOAMGHNXHLWMX-BAOMQRJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Lappaol C is typically isolated from natural sources rather than synthesized chemically. The isolation process involves the extraction of the seeds of Arctium lappa using solvents such as ethanol or methanol. The extract is then subjected to various chromatographic techniques to purify this compound .

Industrial Production Methods: Industrial production of this compound is not widely reported, as it is primarily obtained through extraction from natural sources. The process involves large-scale extraction and purification techniques similar to those used in laboratory settings .

Chemical Reactions Analysis

Types of Reactions: Lappaol C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Lappaol C has a wide range of scientific research applications, including:

    Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.

    Biology: Research focuses on its role in modulating biological pathways and its potential as a natural antioxidant.

    Medicine: this compound exhibits promising anticancer properties, making it a candidate for developing new cancer therapies. It also has anti-inflammatory and hepatoprotective effects.

    Industry: this compound is explored for its potential use in the development of natural health products and supplements.

Mechanism of Action

Lappaol C exerts its effects through various molecular targets and pathways. It has been shown to:

Comparison with Similar Compounds

This compound stands out due to its potent anticancer activity and its ability to modulate multiple biological pathways, making it a valuable compound for further research and development.

Properties

CAS No.

64855-00-1

Molecular Formula

C30H34O10

Molecular Weight

554.6 g/mol

IUPAC Name

(3R,4R)-4-[[3-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-hydroxy-5-methoxyphenyl]methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C30H34O10/c1-37-25-11-16(4-6-23(25)32)9-20-19(15-40-30(20)36)8-17-10-21(29(35)27(12-17)39-3)22(14-31)28(34)18-5-7-24(33)26(13-18)38-2/h4-7,10-13,19-20,22,28,31-35H,8-9,14-15H2,1-3H3/t19-,20+,22?,28?/m0/s1

InChI Key

BWOAMGHNXHLWMX-BAOMQRJLSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)C(CO)C(C2=CC(=C(C=C2)O)OC)O)C[C@H]3COC(=O)[C@@H]3CC4=CC(=C(C=C4)O)OC

SMILES

COC1=CC(=CC(=C1O)C(CO)C(C2=CC(=C(C=C2)O)OC)O)CC3COC(=O)C3CC4=CC(=C(C=C4)O)OC

Canonical SMILES

COC1=CC(=CC(=C1O)C(CO)C(C2=CC(=C(C=C2)O)OC)O)CC3COC(=O)C3CC4=CC(=C(C=C4)O)OC

64855-00-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lappaol C
Reactant of Route 2
Lappaol C
Reactant of Route 3
Lappaol C
Reactant of Route 4
Lappaol C
Reactant of Route 5
Lappaol C
Reactant of Route 6
Lappaol C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.